2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide
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Description
“2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide” is a compound that belongs to the benzimidazole class . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest for many researchers . A simple process with high yield and efficiency has been reported for the synthesis of 2-phenylbenzimidazoles . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore that resembles naturally occurring purine nucleotides . The structure-activity relationship (SAR) analyses indicate that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .Chemical Reactions Analysis
Benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins . For example, benzimidazole substituted with anacardic acid on C2 inhibits COX-2, and 5-carboxamide or sulfamoyl or sulfonyl benzimidazole antagonizes the cannabinoid receptor .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . They have shown potent activity against various cancer cell lines
Mode of Action
Benzimidazole derivatives are known to interact with various enzymes and protein receptors due to their structural similarity to naturally occurring nucleotides . This allows them to easily interact with the biopolymers of living systems . The specific interactions and resulting changes would depend on the specific targets within the cells.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties would likely influence the bioavailability of the compound.
Result of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative and antimicrobial activities . This suggests that the compound may inhibit cell proliferation and have antimicrobial effects.
Action Environment
The biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds . This suggests that the compound’s action may be influenced by its chemical environment.
Future Directions
The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . Benzimidazole derivatives, including “2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide”, could play a significant role in this regard.
Properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-17(23)19-20-15-11-7-8-12-16(15)22(19)13-18(24)21(2)14-9-5-4-6-10-14/h4-12,17,23H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZOVAXWFVGKBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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